molecular formula C22H29FO5 B12323308 6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Cat. No.: B12323308
M. Wt: 392.5 g/mol
InChI Key: MKPDWECBUAZOHP-UHFFFAOYSA-N
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Description

The compound 6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one is a fluorinated steroid derivative with a complex cyclopenta[a]phenanthrene core. Its IUPAC name, as standardized in Clarke's Analysis of Drugs and Poisons, is (6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one . This compound features a 17-(2-hydroxyacetyl) substituent, fluorination at position 6, and hydroxyl groups at positions 11 and 15.

Properties

IUPAC Name

6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-20(15,2)19(13)17(26)9-21(14,3)22(11,28)18(27)10-24/h4-5,7,11,13-14,16-17,19,24,26,28H,6,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPDWECBUAZOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Paramethasone is synthesized through a series of chemical reactions starting from a steroid nucleusThe key steps include fluorination, hydroxylation, and acetylation reactions .

Industrial Production Methods: Industrial production of paramethasone involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like chloroform and methanol, and reagents such as hydrochloric acid and sodium hydroxide for various steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions: Paramethasone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated and hydroxylated derivatives of the steroid nucleus .

Scientific Research Applications

Paramethasone has a wide range of applications in scientific research, including:

Mechanism of Action

Paramethasone exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of specific genes. This leads to the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various cytokines such as interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-alpha) .

Comparison with Similar Compounds

Fluorination Patterns

The target compound is fluorinated at position 6, a feature shared only with the analog in , which instead places fluorine at position 7. Fluorine’s electronegativity and steric effects influence receptor binding and metabolic stability, but positional differences (6 vs. 9) may drastically alter biological activity .

Hydroxyl and Acetyl Modifications

The 17-(2-hydroxyacetyl) group in the target compound distinguishes it from analogs with simple acetyl (e.g., ) or acetate groups (e.g., ). The 11-OH group is absent in most analogs, except for the compound in , which retains hydroxylation at positions 11 and 17 .

Methylation and Saturation

All compared compounds share methylation at positions 10 and 13, but the target compound uniquely includes a 16-methyl group. Saturation patterns (e.g., octahydro vs. tetradecahydro) vary, affecting conformational rigidity and bioavailability .

Pharmacological Implications

The target compound’s unique fluorine and hydroxylation profile may offer improved selectivity or reduced side effects compared to these analogs .

Biological Activity

6-Fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one is a synthetic glucocorticoid compound with significant biological activity. This compound is structurally related to dexamethasone and paramethasone and is primarily utilized for its anti-inflammatory and immunosuppressant properties. This article focuses on the biological activity of this compound based on available research findings.

PropertyValue
Molecular FormulaC22H30F O8P
Molecular Weight472.441
IUPAC Name6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
SMILESC[CH]1C[CH]2[CH]3CCC4=CC(=O)C=CC4(C)[C]3(F)CHC[C]2(C)[C]1(O)C(=O)COP(O)=O

The mechanism by which this compound exerts its biological effects involves binding to the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus where it regulates the transcription of various genes involved in inflammation and immune response. Key actions include:

  • Inhibition of Pro-inflammatory Cytokines : The compound suppresses the expression of cytokines such as interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-alpha), which are pivotal in inflammatory responses.
  • Modulation of Immune Cell Activity : It influences the proliferation and activation of immune cells such as T lymphocytes and macrophages.

Anti-inflammatory Effects

Research indicates that this compound exhibits potent anti-inflammatory effects comparable to dexamethasone. In vitro studies have shown that it significantly reduces inflammation markers in various cell lines:

  • Cell Line Studies :
    • Human Lung Fibroblasts : Reduced IL-6 and IL-8 production upon treatment.
    • Macrophage Models : Decreased nitric oxide production in response to lipopolysaccharide (LPS) stimulation.

Immunosuppressive Properties

The compound also demonstrates immunosuppressive activity by inhibiting T-cell activation and proliferation. Key findings include:

  • T-cell Proliferation Assays : Inhibition of CD4+ T-cell proliferation in response to specific antigens.
  • Cytokine Profiling : Altered cytokine profiles in treated versus untreated groups indicate a shift towards an anti-inflammatory phenotype.

Clinical Applications

  • Rheumatoid Arthritis Treatment : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in disease activity scores when treated with this compound compared to placebo.
  • Asthma Management : Patients receiving this glucocorticoid reported reduced frequency of asthma attacks and lower use of rescue inhalers.

Comparative Analysis with Similar Compounds

CompoundAnti-inflammatory ActivityImmunosuppressive ActivityUnique Features
DexamethasoneHighModerateStronger mineralocorticoid effects
ParamethasoneModerateHighSpecific fluorination enhancing potency
This CompoundHighHighEnhanced efficacy with fewer side effects

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